3-Nitrophenylguanidine Nitrate
Overview
Description
3-Nitrophenylguanidine Nitrate is a chemical compound with the molecular formula C7H8N4O2•HNO3 and a molecular weight of 243.18 g/mol . It is known for its applications in research and development, particularly in the field of enzyme kinase inhibition, which plays a crucial role in the regulation of cell growth and division .
Scientific Research Applications
3-Nitrophenylguanidine Nitrate is widely used in scientific research due to its ability to inhibit enzyme kinases. This makes it valuable in the study of cell growth and division, particularly in cancer research . It is also used in the preparation of N-thiazolpyrimidinyl-N-phenylamines, which are specific cyclin-dependent kinase inhibitors useful as antitumor agents .
In addition to its applications in chemistry and biology, this compound is used in the development of pharmaceuticals and as a biochemical for proteomics research .
Mechanism of Action
Safety and Hazards
When handling 3-Nitrophenylguanidine Nitrate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment and chemical impermeable gloves should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitrophenylguanidine Nitrate can be synthesized through the reaction of cyanamide with 3-nitroaniline hydrochloride . The reaction typically occurs at temperatures between 120°C and 140°C for about 15 minutes . Another method involves the use of guanidine nitrate and nitric acid, where guanidine nitrate is dissolved in fuming nitric acid and nitrous oxide is passed through the solution .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, ensuring that the compound meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Nitrophenylguanidine Nitrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed:
Oxidation: Aminophenylguanidine derivatives.
Reduction: Aminophenylguanidine.
Substitution: Various substituted phenylguanidine derivatives.
Comparison with Similar Compounds
Nitroguanidine: Used as a precursor for other nitroguanidine compounds and in pyrotechnics.
1-Methyl-3-nitroguanidine: Similar in structure but with a methyl group, used in explosives.
1-Methyl-3-nitroso-1-nitroguanidine: Another related compound used in analytical chemistry.
Uniqueness: 3-Nitrophenylguanidine Nitrate is unique due to its specific application in kinase inhibition and its role in cancer research. Its ability to inhibit cell growth and division makes it a valuable tool in the study of cancer and other diseases involving rapid cell proliferation .
Properties
IUPAC Name |
nitric acid;2-(3-nitrophenyl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2.HNO3/c8-7(9)10-5-2-1-3-6(4-5)11(12)13;2-1(3)4/h1-4H,(H4,8,9,10);(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYYPCNNGNGURO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=C(N)N.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618266 | |
Record name | Nitric acid--N''-(3-nitrophenyl)guanidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142992-99-2 | |
Record name | Nitric acid--N''-(3-nitrophenyl)guanidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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